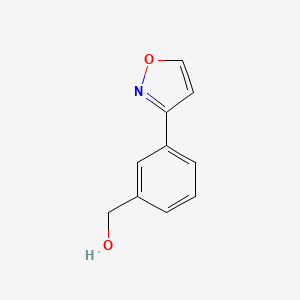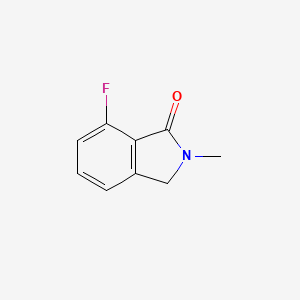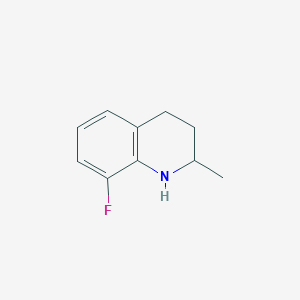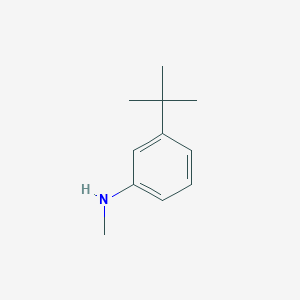
3-Aminoquinoline-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminoquinoline-2-carbonitrile is a heterocyclic compound with the molecular formula C10H7N3 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoquinoline-2-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-aminobenzaldehyde with triazoles in the presence of rhodium carbenes . This method is efficient and allows for good functional group compatibility. Another method involves the reaction of malononitrile with commercially available precursors in ethanol containing a catalytic amount of piperidine at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those mentioned above. The choice of method depends on factors such as cost, yield, and purity requirements.
化学反应分析
Types of Reactions
3-Aminoquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: It can undergo substitution reactions to introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
科学研究应用
3-Aminoquinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of materials with specific electronic and photophysical properties.
作用机制
The mechanism of action of 3-Aminoquinoline-2-carbonitrile involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the target organism or cell type .
相似化合物的比较
Similar Compounds
Similar compounds to 3-Aminoquinoline-2-carbonitrile include:
- 2-Aminoquinoline-3-carbonitrile
- 4-Aminoquinoline
- 7-Aminoquinoline
- 6-Aminoquinoline
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern on the quinoline ring, which can lead to different chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and drugs with specific properties .
属性
分子式 |
C10H7N3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
3-aminoquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-6-10-8(12)5-7-3-1-2-4-9(7)13-10/h1-5H,12H2 |
InChI 键 |
UDJNDUNIIGLUJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916593.png)










![1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11916646.png)
![2H-Naphtho[1,2-d]imidazole](/img/structure/B11916649.png)
